1,4-Diazaspiro[5.5]undecane-2,5-dione, 3-methyl-, (S)-

Catalog No.
S15675118
CAS No.
90058-23-4
M.F
C10H16N2O2
M. Wt
196.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,4-Diazaspiro[5.5]undecane-2,5-dione, 3-methyl-, ...

CAS Number

90058-23-4

Product Name

1,4-Diazaspiro[5.5]undecane-2,5-dione, 3-methyl-, (S)-

IUPAC Name

(3S)-3-methyl-1,4-diazaspiro[5.5]undecane-2,5-dione

Molecular Formula

C10H16N2O2

Molecular Weight

196.25 g/mol

InChI

InChI=1S/C10H16N2O2/c1-7-8(13)12-10(9(14)11-7)5-3-2-4-6-10/h7H,2-6H2,1H3,(H,11,14)(H,12,13)/t7-/m0/s1

InChI Key

QTRCQHLISNNBNQ-ZETCQYMHSA-N

Canonical SMILES

CC1C(=O)NC2(CCCCC2)C(=O)N1

Isomeric SMILES

C[C@H]1C(=O)NC2(CCCCC2)C(=O)N1

1,4-Diazaspiro[5.5]undecane-2,5-dione, 3-methyl-, (S)- is a chiral spiro compound characterized by its unique bicyclic structure. This compound features a spirocyclic core where two rings share a single atom, contributing to its intriguing conformational and configurational properties. The presence of two nitrogen atoms in the structure enhances its chemical reactivity and biological activity, differentiating it from other spiro compounds .

  • Oxidation: This compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate to yield oxidized derivatives.
  • Reduction: Reduction can be performed using sodium borohydride or lithium aluminum hydride.
  • Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, leading to various substituted derivatives.

This compound has been investigated for its potential biological activities, particularly as an antimicrobial and anticancer agent. Its interaction with γ-aminobutyric acid type A receptors (GABAAR) suggests it may influence neuronal excitability and could have implications for conditions related to the central nervous system. The compound's pharmacological profile indicates potential therapeutic applications in treating neurological disorders due to its role as a GABAAR antagonist .

The synthesis of 1,4-Diazaspiro[5.5]undecane-2,5-dione, 3-methyl-, (S)- typically involves cyclization reactions of appropriate diamines with cyclic anhydrides under controlled conditions. Industrial production may utilize continuous flow reactors and automated synthesis systems to enhance efficiency and yield .

Synthetic Routes

  • Cyclization Reactions: Formation of the spirocyclic core through the reaction of diamines with cyclic anhydrides.
  • Optimization Techniques: Use of temperature control and solvent selection to improve reaction outcomes.

1,4-Diazaspiro[5.5]undecane-2,5-dione, 3-methyl-, (S)- has diverse applications across various fields:

  • Chemistry: Serves as a building block in synthesizing complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
  • Biology: Explored for its bioactive properties in drug development.
  • Industry: Utilized in creating novel materials and as a catalyst in various industrial processes .

The interactions of 1,4-Diazaspiro[5.5]undecane-2,5-dione, 3-methyl-, (S)- with biological targets have been extensively studied. Its role as a GABAAR antagonist suggests it may modulate neurotransmitter metabolism and influence signaling pathways related to neuronal activity. Research indicates that this compound can alter gene expression and cellular metabolism through its binding interactions with specific receptors .

Similar Compounds

  • 1,3-Diazaspiro[4.5]decane-2,4-dione: Features a different ring size and substitution pattern.
  • 1,5-Dioxaspiro[5.5]undecane: Contains oxygen atoms in the ring, exhibiting distinct chemical properties.
  • 1,3,8-Triazaspiro[4.5]decane-2,4-dione: Has an additional nitrogen atom leading to different reactivity patterns.

Uniqueness

1,4-Diazaspiro[5.5]undecane-2,5-dione, 3-methyl-, (S)- is unique due to its specific spirocyclic structure and chiral nature. The dual nitrogen atoms contribute to its distinct chemical reactivity and biological activity compared to other spiro compounds. Its potential applications in medicinal chemistry further highlight its significance within this class of compounds .

XLogP3

0.7

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

196.121177757 g/mol

Monoisotopic Mass

196.121177757 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-15-2024

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